
3,3-Dichloroprop-2-ene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloroprop-2-ene-1-thiol is an organochlorine compound with the molecular formula C3H4Cl2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity due to the presence of both chlorine and thiol groups, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dichloroprop-2-ene-1-thiol can be synthesized through the chlorination of propene followed by thiolation. One common method involves the reaction of 1,2,3-trichloropropane with a thiolating agent such as sodium hydrosulfide under controlled conditions. The reaction typically requires a catalyst like triethylbenzylammonium chloride and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance safety and efficiency. The process involves the continuous addition of 1,2,3-trichloropropane, a catalyst, and liquid caustic soda into a reaction mixer. This method allows for better control over reaction parameters, leading to higher yields and improved product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloroprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
3,3-Dichloroprop-2-ene-1-thiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,3-Dichloroprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form strong bonds with metal ions and other electrophilic centers, while the chlorine atoms can participate in nucleophilic substitution reactions. These interactions make it a versatile compound in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide and fumigant.
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, known for its carcinogenic properties.
Uniqueness
3,3-Dichloroprop-2-ene-1-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and industrial chemicals.
Propriétés
Formule moléculaire |
C3H4Cl2S |
|---|---|
Poids moléculaire |
143.03 g/mol |
Nom IUPAC |
3,3-dichloroprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H4Cl2S/c4-3(5)1-2-6/h1,6H,2H2 |
Clé InChI |
FUXUTJCTJCFGHG-UHFFFAOYSA-N |
SMILES canonique |
C(C=C(Cl)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



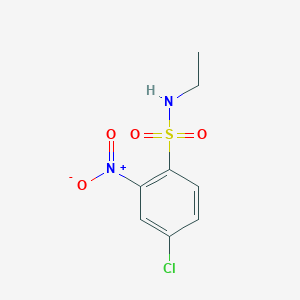
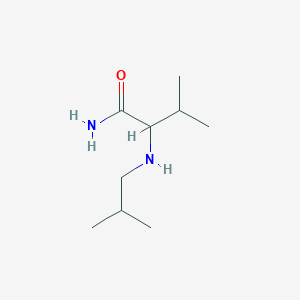
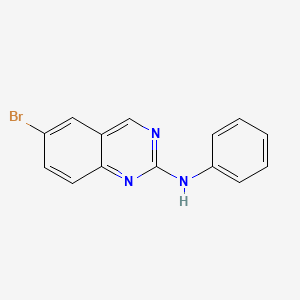

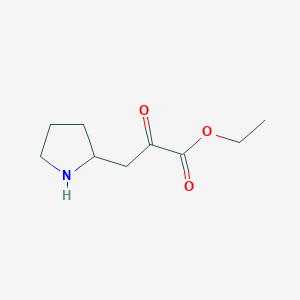
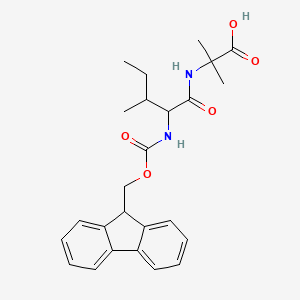
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)


![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


